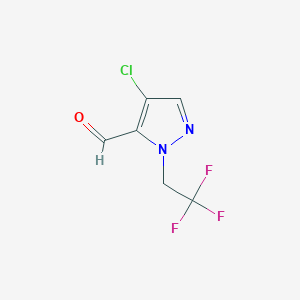

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde

説明

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based compound characterized by a trifluoroethyl substituent at position 1, a chlorine atom at position 4, and an aldehyde functional group at position 3. This structure renders it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety allows for further derivatization, such as condensation reactions to form hydrazones or imines .

特性

IUPAC Name |

4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJERYHNZBIUAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Cl)C=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro substituent on the pyrazole ring.

Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions.

Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.

化学反応の分析

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

科学的研究の応用

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Trifluoroethyl vs. Fluoroethyl: The trifluoroethyl group in the target compound increases electronegativity and lipophilicity compared to the mono-fluoroethyl analog .

- Methyl vs. Trifluoroethyl : Replacing trifluoroethyl with methyl (as in ) reduces molecular weight by ~82 Da and decreases steric hindrance, enhancing solubility in polar solvents.

Table 2: Reactivity Comparison

生物活性

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C8H7ClF3N3O

- Molecular Weight : 233.61 g/mol

- SMILES Notation :

ClC1=C(NN=C(C(=O)N)C(=C1)C(F)(F)F)N

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde have been evaluated for their effectiveness against various cancer cell lines.

- Case Study : A study demonstrated that pyrazole derivatives could effectively inhibit BRAF(V600E), a common mutation in melanoma. The structure-activity relationship (SAR) analysis revealed that the presence of chlorine and trifluoroethyl groups enhances the anticancer activity by increasing lipophilicity and improving cellular uptake .

Anti-inflammatory Effects

Pyrazole derivatives have also shown promise in anti-inflammatory applications. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

- Research Findings : In vitro assays indicated that certain pyrazoles significantly reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), demonstrating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. The compound has shown effectiveness against various bacterial strains.

- In Vitro Studies : A series of pyrazole derivatives were tested against pathogenic fungi and bacteria. Results indicated that compounds with similar structural features to 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde exhibited moderate to high antifungal activity .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications in the chemical structure affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances anticancer activity |

| Trifluoroethyl Group | Increases lipophilicity and cellular uptake |

| Aldehyde Functional Group | Contributes to anti-inflammatory properties |

Q & A

Q. What is the optimal synthetic route for 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of a pyrazole precursor. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can undergo formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) to yield the carbaldehyde derivative . Optimization includes adjusting stoichiometric ratios (e.g., DMF:POCl₃ at 1:1.2) and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., trifluoroethyl group at N1, aldehyde proton at δ ~10 ppm) .

- IR spectroscopy : Identification of aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 257.03) .

Q. What safety protocols are critical when handling this compound?

The compound is an irritant (Xi hazard symbol) and requires:

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Emergency measures : Immediate rinsing with water for skin/eye contact (≥15 minutes) and medical consultation .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoroethyl group increases the electrophilicity of the pyrazole ring, enhancing reactivity in nucleophilic substitutions (e.g., aldol condensations). Fluorine’s inductive effects also improve metabolic stability and bioavailability by reducing basicity at adjacent sites, as observed in analogous fluorinated pharmaceuticals . Computational studies (DFT) can quantify this effect, showing decreased electron density at the aldehyde carbon .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Challenges include low crystal quality due to flexibility of the trifluoroethyl group and aldehyde moiety. Solutions involve:

- Crystallization optimization : Slow evaporation from ethanol/dichloromethane (1:1) at 4°C .

- Data collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Using SHELXL for anisotropic displacement parameters and disorder modeling (e.g., split positions for trifluoroethyl groups) .

Q. How can contradictory data in reaction yields be resolved when scaling up synthesis?

Yield discrepancies often stem from temperature control or reagent purity. Systematic approaches include:

- Design of Experiments (DoE) : Varying parameters (temperature, solvent ratio) to identify critical factors.

- In-line monitoring : FTIR or HPLC to track reaction progression in real time .

- Alternative routes : Switching from Vilsmeier-Haack to metal-catalyzed formylation (e.g., Pd/C under CO atmosphere) for higher reproducibility .

Q. What role does the aldehyde functional group play in derivatization for biological studies?

The aldehyde enables condensation with amines/hydrazines to form Schiff bases or hydrazones, which are intermediates for bioactive molecules (e.g., antifungal agents). For example, oxime derivatives (via reaction with hydroxylamine) show enhanced bioactivity due to improved hydrogen-bonding capacity .

Methodological Tables

Table 1: Key Crystallographic Data for 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 7.892, 10.231, 14.567 |

| β (°) | 98.76 |

| R₁ (all data) | 0.043 |

Table 2: Optimized Vilsmeier-Haack Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| DMF:POCl₃ ratio | 1:1.2 |

| Temperature | 0–5°C |

| Reaction time | 4–6 hours |

| Yield | 65–78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。